1-(Pyridin-3-yl)propan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyridin-3-yl)propan-2-one derivatives involves various methodologies, including condensation reactions and cyclodehydration under specific conditions. For instance, Hon (2013) described the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, showcasing the compound's utility as an α1 receptor antagonist (Hon, 2013). Another study by Hakimi et al. (2013) demonstrated the complexation of a similar compound with Cadmium(II), highlighting the compound's role in forming tetradentate ligands (Hakimi et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various spectroscopic methods. Eitel et al. (2017) reported on the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular hydrogen bonding within the crystal packing (Eitel et al., 2017).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, leading to the formation of numerous derivatives with diverse biological activities. For example, Chate et al. (2013) described the synthesis of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives through cyclodehydration, highlighting the antibacterial and antifungal activities of the synthesized compounds (Chate et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their chemical reactivity and application in synthesis. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, emphasizing the importance of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and tautomerism, have been a subject of significant interest. Godsi et al. (2004) conducted a combined crystallographic and quantum-chemical investigation on the enol-enamine tautomerism in crystals of a similar compound, providing valuable insights into the effect of packing on tautomerization processes (Godsi et al., 2004).
Safety and Hazards
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact, seeking medical advice .
Future Directions
While specific future directions for “1-(Pyridin-3-yl)propan-2-one” were not found in the search results, related compounds have been studied for their potential as antimalarial prophylactic agents . Further optimization of these compounds is suggested, with a focus on achieving sufficient on-target selectivity .
Mechanism of Action
Mode of Action
It is known that the compound is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions .
Pharmacokinetics
The compound is a colorless liquid with a characteristic pyridine aroma and is soluble in most organic solvents, such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-one. For instance, the compound should be handled carefully as it has irritant properties and toxicity, and contact with skin and eyes should be avoided . Proper laboratory procedures should be followed when handling this compound, including the use of appropriate protective equipment such as gloves, safety glasses, and face shields . The compound should be handled in a well-ventilated laboratory environment to avoid inhalation of its vapors .
Biochemical Analysis
Biochemical Properties
It is known that this compound is widely used in organic synthesis reactions
Cellular Effects
It is known that this compound can be used in organic synthesis reactions
Molecular Mechanism
It is known that this compound can participate in various organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions
properties
IUPAC Name |
1-pyridin-3-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJRDYNRNXPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285769 | |
Record name | 1-(Pyridin-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6302-03-0 | |
Record name | 1-(3-Pyridinyl)-2-propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6302-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridin-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETONYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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